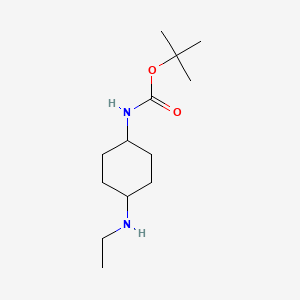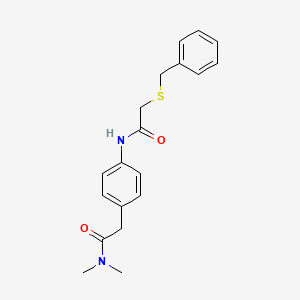![molecular formula C10H7BrN2OS B2880883 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one CAS No. 78659-70-8](/img/no-structure.png)
5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one” is a chemical compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one” are not explicitly mentioned in the retrieved papers. Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Aplicaciones Científicas De Investigación
Cycloaddition-Elimination Reactions
Thiazolidinones and their derivatives are known to participate in cycloaddition-elimination reactions, which are crucial for synthesizing various heterocyclic compounds. The study by L'abbé et al. (1991) explored the reactions of 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines with isocyanates, leading to 4-methyl-5-(substituted)imino-1,2,4-thiadiazolidine-3-ones. This process highlights the reactivity of substituted imino thiazolidinones in forming structurally complex derivatives, which could be analogously applicable to 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one in synthesizing novel compounds with potential biological activities (L'abbé, Weyns, Sannen, Delbeke, & Toppet, 1991).
Antimicrobial and Antioxidant Activities
Thiazolidinone derivatives have been reported to exhibit significant antimicrobial and antioxidant activities. The work by Üngören et al. (2015) described the synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives with notable antimicrobial and antioxidant properties. Such studies suggest that 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one could also be explored for its potential antimicrobial and antioxidant effects, contributing to the development of new therapeutic agents (Üngören, Albayrak, Gunay, Yurtseven, & Yurttas, 2015).
Dual Inhibitory Activities
Compounds structurally related to thiazolidinones have been investigated for their dual inhibitory activities against enzymes like 5-lipoxygenase and cyclooxygenase, which are key targets in anti-inflammatory drug development. The study by Unangst et al. (1994) identified compounds with potent dual inhibitory activities, suggesting the potential of thiazolidinone derivatives in this domain. This indicates that 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one could be a candidate for developing novel anti-inflammatory agents with dual enzyme inhibition (Unangst, Connor, Cetenko, Sorenson, Kostlan, Sircar, Wright, Schrier, & Dyer, 1994).
Synthesis of Structurally Diverse Scaffolds
Thiazolidinone derivatives serve as key intermediates in synthesizing structurally diverse scaffolds of biological interest. Dalmal et al. (2014) demonstrated the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which could be further reacted to yield various biologically relevant scaffolds. This flexibility in chemical transformations underscores the utility of compounds like 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one in medicinal chemistry for generating novel therapeutic agents (Dalmal, Appalanaidu, Kosurkar, Babu, & Kumbhare, 2014).
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide followed by cyclization to form the thiazolidinone ring.", "Starting Materials": [ "4-bromobenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "4-bromobenzaldehyde is dissolved in ethanol and mixed with thiosemicarbazide in the presence of acetic acid.", "The mixture is heated under reflux for several hours to allow for condensation of the aldehyde with the thiosemicarbazide to form the corresponding imine.", "Sodium acetate is added to the reaction mixture to facilitate cyclization of the imine to form the thiazolidinone ring.", "The reaction mixture is then cooled and the product is isolated by filtration and recrystallization." ] } | |
Número CAS |
78659-70-8 |
Nombre del producto |
5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one |
Fórmula molecular |
C10H7BrN2OS |
Peso molecular |
283.14 |
Nombre IUPAC |
(5E)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
Clave InChI |
ZJCXTWUPRUGPCO-VMPITWQZSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
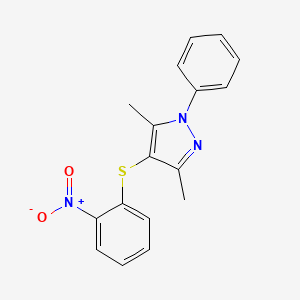
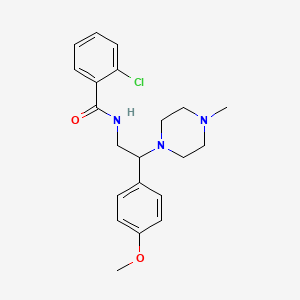
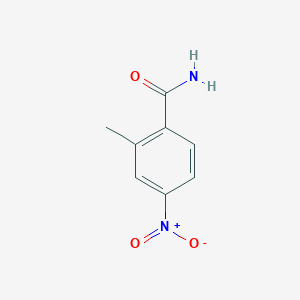
![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
